7H-Dibenzo(c,g)carbazole

Description

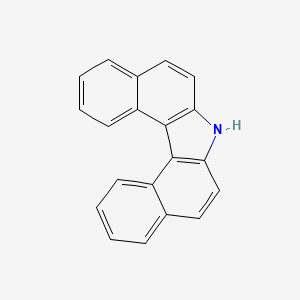

Structure

3D Structure

Properties

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJXCDGCXVZHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059755 | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7h-dibenzo(c,g)carbazole is a crystalline solid., Solid; [HSDB] | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7H-Dibenzo(c,g)carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER, 63 ug/L | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHANOL | |

CAS No. |

194-59-2, 28641-62-5 | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028641625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-dibenzo[c,g]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZF1OJI89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Advent of a Potent Carcinogen: A Historical and Technical Guide to the Discovery of 7H-Dibenzo[c,g]carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-Dibenzo[c,g]carbazole, a potent polycyclic aromatic hydrocarbon with significant carcinogenic properties, did not emerge from a vacuum. Its discovery was a direct consequence of systematic investigations into the structure-activity relationships of carcinogenic compounds in the mid-20th century. This technical guide delves into the historical synthesis of this pivotal molecule, tracing its origins to the post-war era of cancer research. We will explore the pioneering work of G. M. Badger, J. W. Cook, and C. E. Searle, whose 1949 publication in The Journal of Organic Chemistry marked the first documented synthesis of this compound, then referred to as 3,4,5,6-dibenzocarbazole. This guide will dissect the classical synthetic methodology employed, the rationale behind the experimental choices of the time, and the initial characterization of the molecule. Furthermore, we will contextualize this discovery within the broader scientific landscape of research into chemical carcinogenesis, providing a comprehensive understanding of how and why 7H-dibenzo[c,g]carbazole came to be a molecule of intense scientific interest.

Introduction: The Quest for Carcinogenic Structures

The mid-20th century was a period of burgeoning interest in the chemical basis of cancer. Scientists were actively investigating the carcinogenic properties of various polycyclic aromatic hydrocarbons (PAHs) found in coal tar and other environmental sources. A central hypothesis driving this research was that specific molecular shapes and electronic properties were responsible for the carcinogenic activity of these compounds. It was in this fervent scientific climate that researchers began to synthesize novel carbazole derivatives to explore the impact of nitrogen incorporation into a polycyclic aromatic framework on carcinogenicity. The parent compound, carbazole, had been first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser.[1] The development of synthetic methods to create more complex carbazole structures was a logical progression in the quest to understand and identify potent carcinogens.

The First Synthesis: A Landmark Achievement by Badger, Cook, and Searle (1949)

The first documented synthesis of 7H-Dibenzo[c,g]carbazole was reported in 1949 by G. M. Badger, J. W. Cook, and C. E. Searle as part of their broader investigation into "Carcinogenic Derivatives of Carbazole."[1] Their work provided a multi-step pathway to this novel heterocyclic compound, relying on established reactions of aromatic chemistry.

Retrosynthetic Analysis and Strategic Approach

The core of the synthetic strategy was the construction of the dibenzocarbazole framework through a Graebe-Ullmann reaction. This classical method, developed by Carl Graebe and Fritz Ullmann in 1896, involves the diazotization of a 2-aminodiphenylamine derivative, followed by an intramolecular cyclization with the elimination of nitrogen gas to form the carbazole ring system.[1][2] The challenge, therefore, lay in the synthesis of the appropriate precursor for the Graebe-Ullmann cyclization.

Caption: Retrosynthetic analysis of 7H-Dibenzo[c,g]carbazole.

Detailed Experimental Protocol

The synthesis of 3,4,5,6-dibenzocarbazole, as 7H-Dibenzo[c,g]carbazole was then known, involved a carefully orchestrated sequence of reactions. The general methodology employed by Badger and his colleagues for the synthesis of dibenzocarbazoles provides a framework for understanding the synthesis of the target molecule.[1]

Step 1: Nitration of 2-Aminodiphenyl

The synthesis commenced with the nitration of a readily available starting material, 2-aminodiphenyl. This electrophilic aromatic substitution reaction introduced a nitro group onto one of the aromatic rings, a crucial functional group for the subsequent steps.

-

Rationale: The introduction of a nitro group was a strategic necessity. It could be later reduced to an amino group, which was essential for the final cyclization step of the Graebe-Ullmann reaction. The position of nitration would ultimately dictate the final annulation of the carbazole ring.

Step 2: Acetylation of the Amino Group

Following nitration, the primary amino group of the resulting 2-amino-nitrodiphenyl derivative was protected by acetylation.

-

Rationale: Acetylation served to protect the existing amino group from undesired side reactions during the subsequent reduction of the nitro group. This is a common protective group strategy in multi-step organic synthesis to ensure the selective transformation of functional groups.

Step 3: Reduction of the Nitro Group

The nitro group, introduced in the first step, was then reduced to a primary amino group.

-

Rationale: This reduction was the key step in generating the 1,2-diamine functionality (or its equivalent in the diphenylamine system) required for the Graebe-Ullmann reaction.

Step 4: The Graebe-Ullmann Cyclization

The culmination of the synthesis was the Graebe-Ullmann reaction. The synthesized 2-amino-acetamidodiphenyl derivative was diazotized, and the resulting diazonium salt was not isolated but decomposed in situ upon heating. This led to the elimination of nitrogen gas and the formation of the carbazole ring system, yielding 7H-Dibenzo[c,g]carbazole.[1]

-

Rationale: The Graebe-Ullmann reaction was a powerful tool at the time for the synthesis of carbazoles. The in situ decomposition of the diazonium salt is a classic approach to drive the cyclization and formation of the thermodynamically stable aromatic carbazole core.

Caption: Step-by-step workflow of the first synthesis.

Initial Characterization

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, the characterization of newly synthesized compounds in 1949 relied on more classical methods. The primary means of identification and purity assessment for 7H-Dibenzo[c,g]carbazole would have been:

| Property | Description |

| Melting Point | A sharp and consistent melting point was a key indicator of purity. |

| Elemental Analysis | Combustion analysis to determine the empirical formula (C₂₀H₁₃N) by quantifying the percentages of carbon, hydrogen, and nitrogen. |

Scientific Context and Subsequent Impact

The synthesis of 7H-Dibenzo[c,g]carbazole was not an isolated academic exercise. It was intrinsically linked to the pressing need to understand the molecular basis of cancer. The research by Badger, Cook, and Searle was part of a larger effort to synthesize and test a variety of polycyclic aromatic compounds for their carcinogenic potential.

The discovery of 7H-Dibenzo[c,g]carbazole's potent carcinogenicity in subsequent animal studies solidified its importance as a model compound for research in chemical carcinogenesis. Its availability through a reproducible synthetic route allowed for more detailed investigations into its metabolism, DNA adduction, and mechanisms of tumor initiation and promotion. This foundational work paved the way for decades of research into the toxicology and pharmacology of this and related heterocyclic aromatic compounds.

Conclusion

The historical discovery of 7H-Dibenzo[c,g]carbazole is a testament to the power of systematic chemical synthesis in advancing our understanding of complex biological processes. The work of Badger, Cook, and Searle in 1949 not only provided the first access to this potent carcinogen but also underscored the importance of exploring the structure-activity relationships of polycyclic aromatic compounds. This foundational discovery laid the groundwork for countless subsequent studies and continues to be relevant in the fields of toxicology, cancer research, and drug development.

References

-

Graebe-Ullmann Synthesis. Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7H-Dibenzo(c,g)carbazole Crystals

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

7H-Dibenzo(c,g)carbazole (7H-DBC) is a molecule of significant interest, not only due to its environmental presence and carcinogenic properties but also as a scaffold in medicinal chemistry and materials science.[1][2] A thorough understanding of its solid-state physicochemical properties is paramount for any researcher or drug development professional working with this compound. The crystal form of an active pharmaceutical ingredient (API) dictates its stability, solubility, and ultimately, its bioavailability. This guide is structured to provide a comprehensive overview of the critical physicochemical characteristics of 7H-DBC crystals, moving from fundamental structural attributes to the practical implications for its handling, formulation, and stability assessment. The experimental protocols described herein are designed to be self-validating, providing a robust framework for the characterization of this and similar compounds.

Molecular and Crystal Structure: The Foundation of Physicochemical Behavior

The arrangement of molecules in the solid state is the primary determinant of a crystal's properties. For this compound, a planar, aromatic heterocyclic compound, these intermolecular interactions are crucial.

Molecular Identity

-

Molecular Formula: C₂₀H₁₃N[1]

-

Molecular Weight: 267.32 g/mol [2]

-

Chemical Structure:

A planar, pentacyclic aromatic system with a central carbazole nitrogen.

The extensive π-system in 7H-DBC contributes to strong intermolecular π-π stacking interactions, which are a dominant force in its crystal packing.

Crystallographic Properties

This compound typically crystallizes as needles from ethanol.[1] While a complete single-crystal X-ray diffraction study with unit cell parameters was not available in the public domain at the time of this writing, the fundamental crystallographic system has been reported.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | |

| Space Group | Pmma |

Further research is warranted to fully characterize the crystal structure, including the determination of unit cell dimensions (a, b, c), the number of molecules per unit cell (Z), and the calculated density.

Thermal Properties: Understanding Stability and Phase Transitions

The thermal behavior of a crystalline solid is a critical indicator of its stability and purity. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for these investigations.

Melting Point

The melting point is a key identifier of a crystalline solid and an indicator of its purity.

Table 2: Melting Point of this compound

| Property | Value | Source |

| Melting Point | 158 °C | [1] |

A sharp melting endotherm observed in a DSC analysis is indicative of a highly crystalline and pure sample.

Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. When heated to decomposition, 7H-DBC is known to emit toxic fumes of nitrogen oxides.[1][3]

Experimental Protocol: Thermal Analysis (DSC & TGA)

Objective: To determine the melting point and thermal decomposition profile of 7H-DBC crystals.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of 7H-DBC crystals into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

-

DSC Analysis:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

-

-

TGA Analysis:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Record the mass loss as a function of temperature.

-

Data Interpretation: The DSC thermogram will show a sharp endotherm at the melting point. The TGA thermogram will indicate the onset temperature of decomposition, where significant mass loss begins.

Caption: Workflow for Thermal Analysis of 7H-DBC.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an API is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. It also dictates the choice of solvents for processing and formulation.

Aqueous and Organic Solubility

This compound is a lipophilic molecule, which is reflected in its low aqueous solubility and higher solubility in organic solvents.

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 53.47 µg/L | 22 | [2] |

| Common Organic Solvents | Soluble | Not Specified | [1] |

| Petroleum Ether | Insoluble | Not Specified | [1] |

| DMSO | 200 mg/mL | Not Specified | [2] |

Further quantitative solubility studies in pharmaceutically relevant solvents such as ethanol, methanol, and acetone are recommended to build a comprehensive solubility profile.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the quantitative solubility of 7H-DBC in various solvents.

Methodology:

-

Sample Preparation: Add an excess amount of 7H-DBC crystals to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Analysis:

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Quantify the concentration of 7H-DBC using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Stability: Polymorphism and Degradation Pathways

The stability of a crystalline API is a critical quality attribute. This includes both the potential for the existence of different crystalline forms (polymorphism) and the susceptibility to chemical degradation.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of 7H-DBC were identified, it is a common phenomenon for carbazole derivatives. Therefore, a thorough polymorph screen is a crucial step in the development of any drug product containing 7H-DBC.

Chemical Stability and Forced Degradation

Forced degradation studies are essential to understand the degradation pathways of a drug substance under various stress conditions. This information is critical for developing stable formulations and establishing appropriate storage conditions. 7H-DBC is known to be susceptible to photoactivation, leading to enhanced toxicity.[4]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of 7H-DBC under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 7H-DBC in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for a specified period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Photostability: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the degradants. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradation products.

-

Caption: Forced Degradation Study Workflow.

Crystallization and Recrystallization

The ability to consistently produce high-purity crystals is fundamental to research and development. Recrystallization is a primary technique for the purification of solid organic compounds.

Experimental Protocol: Recrystallization from Ethanol

Objective: To purify crude 7H-DBC by recrystallization from ethanol to obtain high-purity needle-like crystals.

Methodology:

-

Dissolution: In a fume hood, dissolve the crude 7H-DBC in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

-

Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key physicochemical properties of this compound crystals, along with robust experimental protocols for their characterization. The data presented herein are essential for researchers and drug development professionals to effectively handle, formulate, and assess the stability of this compound.

It is important to note that there are areas where further investigation is warranted. A complete single-crystal X-ray structure determination would provide invaluable insight into the crystal packing and intermolecular interactions. A thorough polymorphism screen is critical to ensure the selection of the most stable and appropriate crystalline form for any potential pharmaceutical application. Furthermore, expanding the quantitative solubility profile in a wider range of pharmaceutically acceptable solvents would greatly aid in formulation development. The identification of specific degradation products from forced degradation studies would complete the stability profile of 7H-DBC.

By building upon the foundational knowledge presented in this guide and pursuing these areas of further research, the scientific community can continue to unlock the full potential of this compound and its derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-7.

- Gábelová, A., Valovičová, Z., Horváthová, E., Buliaková, B., Štefanková, Z., & Barančoková, M. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity.

-

ChemBK. 7H-Dibenzo[c,g]carbazole. [Link]

-

IARC. This compound. IARC Summaries & Evaluations. [Link]

Sources

Spectroscopic Characterization of 7H-Dibenzo[c,g]carbazole: An In-depth Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

7H-Dibenzo[c,g]carbazole (7H-DBC) is a polycyclic aromatic hydrocarbon of significant interest due to its potent carcinogenic properties and its potential as a fluorescent scaffold in the development of novel therapeutics and bioimaging probes.[1] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, quantification, and the elucidation of its interactions within biological systems. This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the characterization of 7H-DBC, blending theoretical principles with practical experimental considerations and data interpretation.

Introduction to 7H-Dibenzo[c,g]carbazole

7H-Dibenzo[c,g]carbazole, a heterocyclic aromatic compound with the molecular formula C₂₀H₁₃N and a molecular weight of 267.32 g/mol , is a recognized environmental pollutant.[2][3] Its rigid, planar structure and extended π-conjugated system give rise to distinct photophysical properties, making it a valuable chromophore and fluorophore.[4] The nitrogen atom within the carbazole moiety provides a site for potential chemical modification, allowing for the synthesis of derivatives with tailored properties for applications in medicinal chemistry and materials science.[5]

This guide will delve into the primary spectroscopic techniques for characterizing 7H-DBC: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of 7H-Dibenzo[c,g]carbazole

Caption: Molecular structure of 7H-Dibenzo[c,g]carbazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For 7H-DBC, the extended aromatic system gives rise to characteristic absorption bands in the UV and visible regions, primarily due to π-π* transitions.

Experimental Protocol: UV-Vis Absorption Spectroscopy

A standardized workflow is crucial for obtaining reproducible and accurate UV-Vis spectra.

Caption: Standardized workflow for UV-Vis spectroscopic analysis.

Spectroscopic Data and Interpretation

The UV-Vis spectrum of 7H-DBC exhibits multiple absorption bands. The high-energy bands in the shorter wavelength UV region correspond to transitions to higher excited singlet states, while the lower-energy bands extending towards the visible region are characteristic of the extensive conjugation of the dibenzocarbazole system.

Table 1: UV-Vis Absorption Data for 7H-Dibenzo[c,g]carbazole

| Wavelength (λ) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference |

| 366 | 13,000 | 5% Acetonitrile/95% Water (pH 4.5) | [2] |

| 313 | 4,210 | 5% Acetonitrile/95% Water (pH 4.5) | [2] |

The position and intensity of these absorption bands can be influenced by the solvent polarity.[6] In polar solvents, a slight red-shift (bathochromic shift) of the absorption maxima is often observed due to the stabilization of the excited state.[6]

Fluorescence Spectroscopy

7H-DBC is a fluorescent molecule, a property that is central to its application in biological imaging. Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways.

Photophysical Processes

The Jablonski diagram below illustrates the key photophysical processes that occur upon photoexcitation of 7H-DBC.

Caption: Jablonski diagram illustrating the photophysical processes of 7H-DBC.

Experimental Protocol: Fluorescence Spectroscopy

The following workflow outlines the key steps for acquiring and analyzing fluorescence data.

Caption: Experimental workflow for fluorescence spectroscopy.

Spectroscopic Data and Interpretation

The fluorescence spectrum of 7H-DBC is typically a mirror image of its lowest energy absorption band. The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are sensitive to the solvent environment.

Table 2: Fluorescence Data for 7H-Dibenzo[c,g]carbazole and its Metabolites

| Compound | Solvent | Key Findings | Reference |

| 7H-DBC Metabolites | In vitro microsomal preparations | Fluorescence spectra of metabolites matched synthetic standards of hydroxylated derivatives. | [7] |

| 7H-DBC | - | Synchronous fluorescence spectroscopy (SFS) is effective for metabolite identification. | [7] |

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in bioimaging. It is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7H-DBC, ¹H and ¹³C NMR are used to confirm its structure.

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Spectroscopic Data and Interpretation

The ¹H NMR spectrum of 7H-DBC shows a series of signals in the aromatic region, corresponding to the different protons on the fused rings. The chemical shifts, multiplicities, and coupling constants provide information about the connectivity of the protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 3: ¹H and ¹³C NMR Data for 7H-Dibenzo[c,g]carbazole in CDCl₃

| Nucleus | Chemical Shift (δ) ppm |

| ¹H | A complex pattern of signals is observed in the aromatic region, consistent with the dibenzocarbazole structure. |

| ¹³C | Multiple signals are present in the aromatic region, corresponding to the different carbon environments in the fused ring system. |

Note: Detailed peak assignments require two-dimensional NMR techniques such as COSY and HSQC.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: A typical workflow for Electron Ionization Mass Spectrometry.

Spectroscopic Data and Interpretation

The mass spectrum of 7H-DBC is characterized by an intense molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight, owing to the stability of the aromatic system.[9]

Table 4: Key Mass Spectrometry Data for 7H-Dibenzo[c,g]carbazole

| m/z | Proposed Fragment | Relative Intensity (%) | Notes |

| 268 | [M+1]⁺ | ~21.6 | Isotopic peak due to the natural abundance of ¹³C. |

| 267 | [M]⁺ | 100 | Molecular Ion and Base Peak. |

| 266 | [M-H]⁺ | ~20 | Loss of a hydrogen atom. |

| 239 | [M-C₂H₂]⁺ | Variable | Loss of acetylene. |

| 133.5 | [M]²⁺ | Low | Doubly charged molecular ion. |

The fragmentation pattern of 7H-DBC under electron ionization is expected to involve the loss of small neutral molecules such as H₂, HCN, and C₂H₂ from the molecular ion, which is characteristic of polycyclic aromatic compounds.[9][10]

Applications in Drug Development and Biological Imaging

The intrinsic fluorescence of 7H-DBC and its derivatives makes them valuable tools in drug development and biological research.[5] They can be utilized as fluorescent probes to visualize cellular structures and processes.[11] For instance, carbazole-based probes have been successfully employed for imaging cancer cells.[12] The general protocol involves incubating the cells with the fluorescent probe, followed by washing and imaging using fluorescence microscopy. The lipophilic nature of 7H-DBC facilitates its entry into cells, where it can potentially localize in specific organelles.

Conclusion

The spectroscopic characterization of 7H-Dibenzo[c,g]carbazole is a multi-faceted process that relies on the synergistic application of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides unique and complementary information that, when integrated, allows for the unequivocal identification, structural elucidation, and assessment of the photophysical properties of this important molecule. This in-depth understanding is critical for advancing its use in fields ranging from toxicology to the development of novel diagnostics and therapeutic agents.

References

- 1. 7H-Dibenzo[c,g]carbazole and 5,9-dimethyldibenzo[c,g]carbazole exert multiple toxic events contributing to tumor promotion in rat liver epithelial 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dibenzo[c,g]indolo[3,2,1-jk]carbazole as a new chromophore for blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 12. Synthesis of dye conjugates to visualize the cancer cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Decoding the Architecture of a Potent Carcinogen

An In-depth Technical Guide to the Crystal Structure Analysis of 7H-Dibenzo(c,g)carbazole

This compound (DBC), a nitrogen-containing heterocyclic aromatic compound, is a molecule of significant environmental and toxicological concern.[1][2] Identified as a potent carcinogen, it is a product of incomplete organic combustion and is found in complex mixtures like soot, tar, and tobacco smoke.[1][3][4][5] Understanding the precise three-dimensional arrangement of atoms within this molecule is not merely an academic exercise; it is fundamental to elucidating its mechanisms of toxicity, metabolic activation, and DNA binding.[5][6][7]

The carbazole scaffold, the core of DBC, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[8][9] Therefore, a detailed structural analysis of DBC provides a crucial blueprint that can inform the design of novel therapeutics while also deepening our understanding of its carcinogenic risk.

This guide provides a comprehensive walkthrough of the methodologies employed to determine and analyze the crystal structure of this compound. We will proceed from the foundational steps of chemical synthesis and single-crystal growth to the sophisticated techniques of Single-Crystal X-ray Diffraction (SC-XRD) and conclude with computational analyses that illuminate the subtle intermolecular forces governing its solid-state architecture. This integrated approach, blending experimental rigor with theoretical insight, is essential for researchers, scientists, and drug development professionals seeking to master the properties of this important molecule.

Synthesis and High-Quality Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, task of growing diffraction-quality single crystals. The quality of the crystal is the single most important determinant for a successful structure determination.[10][11]

Synthesis of this compound

Several synthetic routes to DBC have been reported. A robust and well-documented method involves the reaction of racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) with an aminating agent under high temperature and pressure.[12]

Experimental Protocol: Synthesis via Aminating Cyclization

-

Reactant Charging: In a high-pressure autoclave, combine racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) (e.g., 5.6 mmol), ammonium sulfite monohydrate (e.g., 67 mmol), and aqueous ammonia (e.g., 174 mmol).[12]

-

Initial Reaction: Seal the autoclave and heat the mixture to 220°C with stirring for a specified duration (e.g., 8 hours).[12] The elevated temperature and pressure are critical for driving the cyclization reaction.

-

Cooling and Reagent Addition: Cool the autoclave to room temperature (25°C). Add a second equivalent of ammonium sulfite monohydrate and aqueous ammonia.[12] This two-step addition strategy often improves the reaction yield.

-

Final Reaction: Reseal the autoclave and heat again to 220°C with stirring for the remaining reaction time (e.g., another 8 hours).[12]

-

Isolation and Purification: After cooling to 25°C, the resulting solid precipitate is collected by filtration and washed thoroughly with water. The crude product is then purified by recrystallization from a suitable solvent, such as benzene, to yield pure this compound.[12]

Crystallization: The Art of Molecular Ordering

Growing a single crystal suitable for X-ray diffraction requires inducing molecules to pack in a highly ordered, repeating lattice. For polycyclic aromatic hydrocarbons (PAHs) like DBC, several techniques can be effective.[13][14] The goal is to achieve slow, controlled precipitation from a supersaturated solution.

Common Crystallization Techniques for PAHs:

-

Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is then loosely covered to allow the solvent to evaporate over several days or weeks. The gradual increase in concentration facilitates slow crystal growth. This is the simplest method but may not always yield the best quality crystals.[15]

-

Solvent Layering (Anti-Solvent Diffusion): This technique is highly effective for compounds that are soluble in one solvent but insoluble in another. The compound is dissolved in a "good" solvent. Then, an "anti-solvent" in which the compound is insoluble is carefully layered on top. Diffusion at the interface between the two layers slowly reduces the solubility, promoting crystallization.[15]

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the inner vial, reducing the compound's solubility and inducing crystallization. This is an excellent method for growing high-quality crystals from very small amounts of material.[15]

Protocol: Crystallization of this compound by Slow Evaporation

-

Solvent Selection: Choose a solvent in which DBC has moderate solubility. Toluene is often a good choice for PAHs as it is less volatile than other options like benzene.

-

Solution Preparation: Prepare a nearly saturated solution of purified DBC in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound, but the solution should be allowed to return to ambient temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.

-

Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. The size and number of holes control the rate of evaporation.

-

Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Monitor periodically for the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular Framework

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline compound.[10][16][17] It works by analyzing the pattern of X-rays scattered by the ordered array of atoms within the crystal.[18][19]

The Principle of Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a periodic lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ) , where 'd' is the spacing between crystal planes and 'θ' is the angle of incidence.[19][20] By measuring the angles and intensities of these diffracted beams (reflections), one can reconstruct a 3D map of the electron density within the crystal and thereby deduce the atomic positions.[18]

The SC-XRD Experimental Workflow

The process of determining a crystal structure is a systematic workflow, from mounting the crystal to refining the final structural model.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]

- 3. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]

- 4. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7H-Dibenzo[c,g]carbazole and 5,9-dimethyldibenzo[c,g]carbazole exert multiple toxic events contributing to tumor promotion in rat liver epithelial 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. unifr.ch [unifr.ch]

- 16. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 17. rigaku.com [rigaku.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Environmental Sources of 7H-Dibenzo(c,g)carbazole (7H-DBC) Contamination

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7H-Dibenzo(c,g)carbazole (7H-DBC) is a potent polycyclic aromatic compound distinguished by its heterocyclic nature and significant carcinogenic activity.[1][2] Its widespread presence in the environment poses a considerable risk to human health and ecosystems. This technical guide provides a comprehensive overview of the primary and secondary environmental sources of 7H-DBC contamination, its formation pathways, and its fate in various environmental matrices. Detailed analytical methodologies for its detection and quantification are presented to equip researchers and professionals with the necessary tools for monitoring and risk assessment. This document is structured to provide not just a list of facts, but a causal narrative that connects anthropogenic activities to the environmental burden of this hazardous compound.

Introduction: The Significance of this compound

This compound (CAS No. 194-59-2) is a high-molecular-weight azaarene, a class of polycyclic aromatic hydrocarbons (PAHs) where a carbon atom in the aromatic ring is replaced by a nitrogen atom.[3] This structural feature significantly influences its physicochemical properties and biological activity. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), there is sufficient evidence of its carcinogenicity in experimental animals.[4] Although not commercially produced or used, 7H-DBC is a ubiquitous environmental contaminant.[5] Its presence in the environment is a direct consequence of human activities, primarily related to the incomplete combustion of organic materials and the use of fossil fuels.[4][6]

Understanding the environmental sources of 7H-DBC is paramount for developing effective strategies for risk assessment, remediation, and the protection of human health. This guide will delve into the intricate pathways through which this compound enters and persists in our environment.

Primary Anthropogenic Sources of 7H-DBC Contamination

The primary sources of 7H-DBC are materials and industrial processes where this compound is pre-formed and subsequently released into the environment.

Coal Tar and Creosote

Coal tar, a byproduct of the carbonization of coal to produce coke or coal gas, is a complex mixture containing a significant concentration of PAHs and azaarenes, including 7H-DBC.[7] Creosote, a distillate of coal tar, is widely used as a wood preservative and is a major source of environmental contamination.[8][9]

| Material | Typical 7H-DBC Content | Primary Use/Source |

| Coal Tar | Variable, can be a significant component of the nitrogen-containing heterocyclic fraction.[10] | Byproduct of coking and coal gasification. |

| Creosote | Present as "Dibenzocarbazoles" at concentrations up to 3.1% by weight in some mixtures.[10] | Wood preservation for railway ties, utility poles, and marine pilings. |

The extensive use of creosote-treated wood in infrastructure has led to the long-term leaching of 7H-DBC into surrounding soil and water systems.

Petroleum Products

Crude oil and its refined products contain a complex array of hydrocarbons, including nitrogen-containing compounds. While present at lower concentrations than in coal tar, the sheer volume of petroleum extracted, transported, and utilized globally makes it a significant, diffuse source of 7H-DBC contamination. Spills, incomplete combustion of fuels, and emissions from refining processes contribute to its environmental burden.

Secondary Sources: Formation through Incomplete Combustion

7H-DBC is not only released from pre-existing sources but is also formed as a byproduct of the incomplete combustion of nitrogen-containing organic matter. This pyrolytic formation is a major contributor to its widespread distribution.

Tobacco Smoke

Cigarette smoke is a well-documented source of 7H-DBC.[5][11] The high temperatures during the burning of tobacco, which contains nitrogenous compounds like amino acids and alkaloids, create ideal conditions for the formation of azaarenes.

| Source | Reported 7H-DBC Concentration |

| Cigarette Smoke | 0.07 µg per 100 cigarettes[4] |

Industrial Emissions

A variety of industrial processes involving high-temperature treatment of organic materials are significant sources of 7H-DBC emissions.

-

Coking and Coal Gasification: The production of coke from coal is a primary source of coal tar and associated emissions containing 7H-DBC.

-

Aluminum Smelting: The Søderberg process in primary aluminum smelting, which uses a paste of petroleum coke and coal tar pitch for anodes, releases significant quantities of PAHs and azaarenes due to the high temperatures involved.[12]

-

Asphalt Production: Hot mix asphalt plants have been identified as potential sources of polycyclic aromatic compounds, although concentrations of 7H-DBC are generally considered to be below hazardous levels in the immediate vicinity.[4]

Vehicular and Other Combustion Engine Emissions

The combustion of fossil fuels in internal combustion engines of vehicles is another major source of atmospheric 7H-DBC. The nitrogen present in the fuel and the high temperatures and pressures within the engine cylinders facilitate its formation.

Formation Pathways of this compound

The formation of 7H-DBC during pyrolysis involves complex chemical reactions. A key pathway is believed to be the reaction of indole or tryptophan derivatives with other aromatic precursors at high temperatures. The indole ring, present in the amino acid tryptophan, can serve as a building block for the carbazole structure.

Caption: Pyrolytic formation of 7H-DBC from precursors.

Environmental Fate and Transport

Once released, the environmental behavior of 7H-DBC is governed by its physicochemical properties.

-

Persistence: 7H-DBC is resistant to biodegradation and is expected to be persistent in the environment.[4]

-

Soil: Due to its low water solubility and high octanol-water partition coefficient, 7H-DBC strongly adsorbs to soil and sediment particles, limiting its mobility.[4]

-

Water: In aquatic environments, it is primarily found in sediments. It can undergo direct photolysis in water.[4]

-

Air: In the atmosphere, 7H-DBC is associated with particulate matter and can be transported over long distances.

Analytical Methodologies for the Determination of 7H-DBC

Accurate quantification of 7H-DBC in environmental matrices is crucial for assessing contamination levels and human exposure. Gas chromatography coupled with mass spectrometry (GC/MS) is the most common and reliable analytical technique.[4]

Experimental Protocol: Extraction and Analysis of 7H-DBC in Soil

This protocol is based on established methods for PAH analysis in soil, such as those outlined by the UK Environment Agency, and is adaptable for 7H-DBC.

6.1.1. Sample Preparation and Extraction (Soxhlet)

-

Homogenization: Air-dry the soil sample and grind it to a fine, homogeneous powder.

-

Weighing: Accurately weigh approximately 10 g of the prepared soil into a Soxhlet extraction thimble.

-

Spiking: Spike the sample with a surrogate standard solution (e.g., deuterated p-terphenyl) to monitor extraction efficiency.

-

Extraction: Place the thimble in a Soxhlet extractor and extract with 150 mL of a dichloromethane:acetone (1:1 v/v) mixture for at least 8 hours.

-

Concentration: After extraction, concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Caption: Workflow for soil sample extraction and analysis.

6.1.2. GC/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 75 °C for 3 minutes, ramped to 300 °C at 6 °C/min, and held for 10 minutes.[6]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 7H-DBC (m/z 267, 266, 133.5) should be monitored.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Experimental Protocol: Extraction and Analysis of 7H-DBC in Water

This protocol utilizes liquid-liquid extraction, a common technique for isolating semi-volatile organic compounds from aqueous matrices.

6.2.1. Sample Preparation and Extraction (Liquid-Liquid)

-

Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle.

-

Spiking: Spike the sample with a surrogate standard solution.

-

pH Adjustment: Adjust the sample pH to neutral or slightly basic (pH 7-8) to ensure 7H-DBC is in its non-ionized form.

-

Extraction: Transfer the sample to a 2 L separatory funnel and perform a liquid-liquid extraction with three successive 60 mL aliquots of dichloromethane. Shake vigorously for 2 minutes for each extraction, venting frequently.

-

Drying and Concentration: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to 1 mL.

Conclusion

This compound is a significant environmental contaminant with well-established carcinogenic properties. Its presence in the environment is intrinsically linked to anthropogenic activities, particularly the burning of fossil fuels, industrial processes such as coal coking and aluminum smelting, and the use of coal tar-derived products. The persistence of 7H-DBC in soil and sediment necessitates long-term monitoring and the development of effective remediation strategies. The analytical protocols detailed in this guide provide a robust framework for the accurate quantification of 7H-DBC, which is essential for assessing the extent of contamination and for safeguarding public health. Continued research into the environmental dynamics and toxicology of 7H-DBC is crucial for mitigating its impact on the environment and human populations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Staskal, D. F., Diliberto, J. J., DeVito, M. J., & Birnbaum, L. S. (2006). 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. Mutation Research/Reviews in Mutation Research, 612(2), 87-101. [Link]

-

Talanta. (2000). The extraction of aged polycyclic aromatic hydrocarbon (PAH) residues from a clay soil using sonication and a Soxhlet procedure: a comparative study. Talanta, 53(1), 105-114. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: this compound. [Link]

-

Feng, S., Wang, Y., Zhang, H., & Zheng, Q. (2024). Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies. Journal of Hazardous Materials, 476, 134933. [Link]

-

ResearchGate. (2024). Mechanism of 7H-Dibenzo[c,g]carbazole Metabolism in Cytochrome P450 1A1: Insights from Computational Studies. [Link]

-

PubMed. (1990). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites. Carcinogenesis, 11(12), 2187-2192. [Link]

-

California Office of Environmental Health Hazard Assessment. (n.d.). 7H-dibenzo[c,g]carbazole. [Link]

-

ResearchGate. (2016). Chemical Studies on Tobacco Smoke: VI. The Determination of Carbazoles in Cigarette Smoke. [Link]

-

Agilent. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. [Link]

-

Frontiers in Environmental Science. (2021). Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types. Frontiers in Environmental Science, 8, 618880. [Link]

-

SID. (2013). SIMULTANEOUS DETERMINATION OF CARBAZOLES IN WATER SAMPLES BY CLOUD POINT EXTRACTION COUPLED TO HPLC. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-6, Some Constituents and Weight Percentage of Eight Coal Tar Creosote Mixtures. [Link]

-

California Proposition 65. (n.d.). 7H-dibenzo[c,g]carbazole. [Link]

-

CoLab. (n.d.). Air pollution from aluminum smelting plants I. The emission of polycyclic aromatic hydrocarbons and of mutagens from an aluminum smelting plant using the söderberg process. [Link]

-

Liu, G., & Sun, Y. (2023). Ongoing industrial activities unintentionally release polyhalogenated carbazoles. Earth & Environment, Sustainability, and Business & Management. [Link]

-

Science of the Total Environment. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of the Total Environment, 671, 622-631. [Link]

-

Semantic Scholar. (n.d.). Chemical Studies on Tobacco Smoke: XI. Dibenzofurans in Cigarette Smoke. [Link]

-

ResearchGate. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. [Link]

-

GFZpublic. (2025). Green sample preparation protocol for extraction of carbazoles from petroleum source rock. [Link]

-

Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Creosote. [Link]

-

ResearchGate. (2005). Degradation of carbazole and its derivatives by a Pseudomonas sp. [Link]

-

PubChem. (n.d.). Coal tar creosote. National Center for Biotechnology Information. [Link]

-

INCHEM. (2004). Coal Tar Creosote (Cicads 62, 2004). [Link]

-

Agilent. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. [Link]

-

CNGBdb. (n.d.). Determination of polyhalogenated carbazoles in waters at low nanogram-per-liter concentrations with solid-phase disk extraction. [Link]

-

PubMed. (1989). Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro. Carcinogenesis, 10(12), 2187-2192. [Link]

-

ResearchGate. (2025). Reaction Pathways for the Photodegradation of the Organophosphorus Cyanophos in Aqueous Solutions. [Link]

Sources

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. The impact of aluminium smelter shut-down on the concentration of fluoride in vegetation and soils. | Sigma-Aldrich [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

- 9. Pyrolysis products from amino acids and protein: Highest mutagenicity requires cytochrome P1-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Community Health Risk Assessment of Primary Aluminum Smelter Emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Air pollution from aluminum smelting plants I. The emission of polycyclic aromatic hydrocarbons and of mutagens from an aluminum smelting plant using the söderberg process | CoLab [colab.ws]

- 12. The extraction of aged polycyclic aromatic hydrocarbon (PAH) residues from a clay soil using sonication and a Soxhlet procedure: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Significance of 7H-Dibenzo(c,g)carbazole in Coal Tar

This guide provides an in-depth examination of 7H-Dibenzo(c,g)carbazole (7H-DBC), a potent carcinogenic nitrogen-containing heterocyclic aromatic compound (N-PAC) found in coal tar. It is intended for researchers, toxicologists, and drug development professionals who require a comprehensive understanding of its environmental presence, analytical challenges, and profound biological implications.

Executive Summary: The Significance of a Potent Genotoxin

Coal tar, a complex mixture of several hundred thousand chemical compounds, is a well-established source of polycyclic aromatic hydrocarbons (PAHs). While research has historically focused on homocyclic PAHs like benzo[a]pyrene (B[a]P), the nitrogen-containing analogues, such as this compound, represent a class of compounds with significant and sometimes greater carcinogenic potential.[1][2] 7H-DBC is not produced commercially but is a byproduct of the incomplete combustion of organic materials, making coal tar a primary environmental reservoir.[3][4][5]

This document elucidates the critical aspects of 7H-DBC, beginning with its toxicological profile, which drives the scientific imperative for its study. It then details its natural occurrence within coal tar, presents robust methodologies for its extraction and analysis from this challenging matrix, and explores the metabolic pathways that lead to its genotoxicity.

The Toxicological Imperative: Why 7H-DBC Demands Scrutiny

The primary driver for the intense scientific interest in 7H-DBC is its classification as a potent carcinogen.[2] Understanding its toxicological profile provides the necessary context for its detection and analysis in environmental and industrial samples.

Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) has classified this compound as Group 2B, "possibly carcinogenic to humans" .[4][6] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[4][6][7] Studies have demonstrated that 7H-DBC induces both local and systemic carcinogenic effects in mice, rats, and hamsters, causing tumors in the forestomach, liver, and respiratory tract.[1] Notably, some animal studies suggest that 7H-DBC is a more potent respiratory tract carcinogen than the benchmark PAH, benzo[a]pyrene.[1]

Genotoxicity and Metabolic Activation

Like most PAHs, 7H-DBC is not directly carcinogenic. It requires metabolic activation by cellular enzymes, primarily the Cytochrome P450 (CYP) family, to be converted into electrophilic metabolites that can covalently bind to DNA, forming DNA adducts.[2][8][9] This process is a critical initiating event in chemical carcinogenesis.

The biotransformation of 7H-DBC is complex and not fully elucidated, but two primary activation pathways are proposed[8][9]:

-

Ring Carbon Activation: This pathway involves the formation of dihydrodiols and epoxides, similar to the well-established mechanism for benzo[a]pyrene.

-

N-Pyrrole and o-Quinone Formation: Activation can also occur at the nitrogen atom or through the formation of reactive o-quinones, such as DBC-3,4-dione, which can then react with DNA bases.[2][10]

The specific metabolic pathway may be tissue-dependent, potentially explaining the organ-specific carcinogenicity observed in animal models.[8]

Table 1: Comparative Toxicological Profile of 7H-DBC and Benzo[a]pyrene (B[a]P)

| Feature | This compound (7H-DBC) | Benzo[a]pyrene (B[a]P) |

| IARC Classification | Group 2B (Possibly carcinogenic to humans)[4][6][11] | Group 1 (Carcinogenic to humans) |

| Primary Activation | Cytochrome P450 (CYP) enzymes, leading to various reactive metabolites (e.g., epoxides, o-quinones).[8] | Cytochrome P450 (CYP) enzymes, primarily leading to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). |

| Animal Carcinogenicity | Sufficient evidence; potent carcinogen in multiple species (mouse, rat, hamster), affecting liver, stomach, and respiratory tract.[1] | Sufficient evidence; potent carcinogen in multiple species, widely used as a benchmark PAH. |

| Potency Comparison | Considered a stronger respiratory tract carcinogen for the hamster than B[a]P.[1] | The archetypal and most studied carcinogenic PAH. |

Natural Occurrence in Coal Tar

Coal tar is produced by the pyrolysis of coal and its composition varies depending on the coal source and carbonization process. It contains a fraction known as "anthracene oil" or "green oil," which is rich in three-ring and larger aromatic systems.[12][13] Upon cooling, this oil deposits a solid fraction, often called "anthracene salts" or "anthracene cake," which is the primary raw material for the isolation of compounds like anthracene and carbazole.[12][13]

7H-DBC is a constituent of this complex mixture.[4][5] Its concentration is not standardized and depends heavily on the feedstock and industrial processes involved. The challenge for analytical chemists is to isolate and quantify this specific isomer from a background of thousands of structurally similar compounds.

Analytical Methodology: From Complex Matrix to Quantifiable Analyte

The analysis of 7H-DBC in coal tar is a non-trivial task due to the matrix's complexity. The workflow involves extensive sample preparation followed by high-resolution chromatographic and spectroscopic techniques.

Experimental Protocol: Extraction and Fractionation

The following protocol outlines a generalized, robust approach for the isolation of the N-PAC fraction from a coal tar sample. The causality behind these steps is to systematically remove interfering compound classes to enrich the sample for the target analyte.

Objective: To isolate a fraction enriched in 7H-DBC from crude coal tar for subsequent analysis.

Methodology:

-

Solvent Extraction:

-

Step 1a: Weigh approximately 1 gram of homogenized coal tar into a flask.

-

Step 1b: Add 50 mL of a suitable organic solvent like toluene or dichloromethane.

-

Step 1c: Sonicate the mixture for 30 minutes to ensure complete dissolution and extraction of soluble organic compounds.

-

Rationale: This initial step separates the complex organic fraction from insoluble particulate matter.

-

-

Liquid-Liquid Partitioning (Acid-Base Separation):

-

Step 2a: Transfer the organic extract to a separatory funnel.

-

Step 2b: Perform an acid wash by adding 30 mL of 1 M HCl. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat twice.

-

Rationale: This step removes basic nitrogen-containing compounds (e.g., acridines, pyridines), which could interfere with the analysis of neutral N-PACs like carbazoles.

-

Step 2c: Perform a base wash on the resulting organic layer using 30 mL of 1 M NaOH. Shake, separate, and collect the organic layer. Repeat twice.

-

Rationale: This removes acidic compounds, primarily phenols, which are abundant in coal tar.

-

-

Column Chromatography (Fractionation):

-

Step 3a: Concentrate the washed organic extract to approximately 2 mL under a gentle stream of nitrogen.

-

Step 3b: Prepare a chromatography column packed with activated silica gel or alumina.

-

Step 3c: Load the concentrated sample onto the column.

-

Step 3d: Elute the column with a sequence of solvents of increasing polarity (e.g., hexane -> hexane/toluene -> toluene -> toluene/methanol).

-

Rationale: This critical step separates the extract into fractions based on polarity. Non-polar aliphatic and homocyclic aromatic hydrocarbons will elute first, followed by the more polar N-PACs. 7H-DBC will be found in the moderately polar fractions.

-

Step 3e: Collect multiple fractions and concentrate each for screening.

-

Diagram 1: Workflow for Extraction and Fractionation of 7H-DBC

Caption: A generalized workflow for the isolation of 7H-DBC from coal tar.

Instrumental Analysis

Once an enriched fraction is obtained, high-resolution analytical techniques are required for unambiguous identification and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds.[4] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, which allows for definitive identification based on the compound's unique mass spectrum and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): HPLC is excellent for separating complex mixtures of PAHs and N-PACs.[14][15] 7H-DBC, like many large aromatic systems, is highly fluorescent. FLD provides exceptional sensitivity and selectivity, as the excitation and emission wavelengths can be tuned specifically for the target analyte, minimizing background interference.[15]

Diagram 2: Instrumental Analysis Workflow

Caption: Final analytical steps for identifying and quantifying 7H-DBC.

Metabolic Activation Pathway and Genotoxicity

The carcinogenicity of 7H-DBC is intrinsically linked to its metabolic activation. While multiple pathways exist, the formation of reactive intermediates that can bind to DNA is the ultimate cause of its genotoxic effects.

Diagram 3: Simplified Metabolic Activation of 7H-DBC

Caption: Proposed pathways for the metabolic activation of 7H-DBC.

Conclusion and Future Directions

This compound is a potent, naturally occurring carcinogen within coal tar. Its toxicological profile necessitates its inclusion in risk assessments of PAH-contaminated sites and materials. The analytical methodologies, while complex, are well-established, relying on a combination of thorough sample cleanup and high-resolution chromatography. For professionals in toxicology and drug development, understanding the metabolic activation pathways of such compounds is crucial for developing biomarkers of exposure and for elucidating mechanisms of chemical carcinogenesis. Future research should focus on developing more streamlined analytical methods and further clarifying the relative contributions of the different metabolic pathways to its overall carcinogenicity in humans.

References

-

This compound (IARC Summary & Evaluation, Volume 3, 1973) . Inchem.org. [Link]

-

7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity . PubMed. [Link]

-

Common Name: 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY . NJ.gov. [Link]

-

A Metabolic Activation Mechanism of 7 H -Dibenzo[ c,g ]carbazole Via o -Quinone. Part 1 . Taylor & Francis Online. [Link]

-

A Metabolic Activation Mechanism of 7 H -Dibenzo[ c,g ]carbazole Via o -Quinone. Part 1: Synthesis of 7 H -Dibenzo[ c,g ]carbazole-3,4-dione and Reactions with Nucleophiles . Taylor & Francis Online. [Link]

-

7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983) . Inchem.org. [Link]

-

This compound | C20H13N | CID 9134 . PubChem. [Link]

-

Mechanism of 7H-Dibenzo[c,g]carbazole Metabolism in Cytochrome P450 1A1: Insights from Computational Studies . ResearchGate. [Link]

-

Agents Classified by the IARC Monographs, Volumes 1–123 . IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

This compound - Hazardous Agents . Haz-Map. [Link]

-